methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate is an organic compound that features a complex structure with a thiophene ring, a phenyl group, and carbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through a series of reactions starting from simple precursors like 2-bromothiophene.
Carbamoylation: The thiophene derivative is then reacted with an appropriate isocyanate to introduce the carbamoyl group.
Coupling with Phenyl Derivative: The intermediate is then coupled with a phenyl derivative, which has been pre-functionalized with a suitable leaving group, under conditions that promote nucleophilic substitution.
Final Carbamate Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science: Its structural features make it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological targets makes it a potential lead compound in the development of new pharmaceuticals.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or as a building block in the synthesis of biologically active molecules.
Industry:
Polymer Science: Used in the synthesis of polymers with specific functional properties.
Mechanism of Action
The mechanism by which methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The thiophene and phenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Methyl N-[4-(carbamoylmethyl)phenyl]carbamate: Lacks the thiophene ring, which may reduce its binding affinity and specificity.
Thiophen-2-ylmethyl carbamate: Lacks the phenyl group, potentially affecting its overall stability and reactivity.
Uniqueness: Methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate is unique due to the presence of both the thiophene and phenyl groups, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to similar compounds.
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-15(19)17-12-6-4-11(5-7-12)9-14(18)16-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFLCDJKIWZURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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